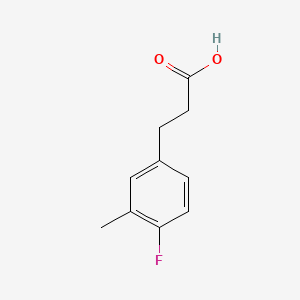

3-(4-Fluoro-3-methylphenyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLOSAIKMFNNEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674007 | |

| Record name | 3-(4-Fluoro-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881189-64-6 | |

| Record name | 3-(4-Fluoro-3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 3-(4-fluoro-3-methylphenyl)propanoic acid. Given the limited availability of direct experimental data for this specific compound, this document integrates known information with expert analysis of analogous structures to offer valuable insights for its application in research and development.

Introduction and Overview

This compound, with CAS Number 881189-64-6, is a substituted aromatic carboxylic acid. Its structure, featuring a propanoic acid chain attached to a fluorinated and methylated phenyl ring, makes it a molecule of interest in medicinal chemistry and materials science. Phenylpropanoic acid derivatives are known to be important intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine and methyl substitutions on the phenyl ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity.

This guide will delve into the known and predicted properties of this compound, offering a foundational understanding for researchers exploring its potential applications.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in any experimental setting. The following table summarizes the key identifiers and known properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 881189-64-6 | Molbase |

| Molecular Formula | C₁₀H₁₁FO₂ | Molbase |

| Molecular Weight | 182.19 g/mol | Molbase |

| Physical Form | Solid | - |

| Purity | >95% | Commercial Suppliers |

Synthesis and Reactivity

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for analogous compounds.

Proposed Synthesis Workflow

A common and effective method for the synthesis of 3-arylpropanoic acids is the hydrogenation of the corresponding cinnamic acid derivative. This two-step process would involve a Perkin or Knoevenagel condensation followed by reduction.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Conceptual Protocol

Step 1: Knoevenagel Condensation to form 3-(4-Fluoro-3-methylphenyl)acrylic acid

-

Rationale: This step creates the carbon-carbon double bond necessary for the subsequent reduction. The use of malonic acid with pyridine and a catalytic amount of piperidine is a standard procedure for this transformation.

-

Procedure:

-

To a solution of 4-fluoro-3-methylbenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield the crude 3-(4-fluoro-3-methylphenyl)acrylic acid.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

-

Step 2: Hydrogenation to this compound

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the double bond of the acrylic acid side chain without affecting the aromatic ring. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

-

Procedure:

-

Dissolve the 3-(4-fluoro-3-methylphenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the desired this compound. The product can be further purified by recrystallization if necessary.

-

Expected Reactivity

The primary sites of reactivity for this compound are the carboxylic acid group and the aromatic ring.

-

Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification (reaction with an alcohol in the presence of an acid catalyst), amidation (reaction with an amine, often requiring activation of the carboxylic acid), and reduction to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Aromatic Ring: The fluorine and methyl substituents will direct electrophilic aromatic substitution reactions. The overall directing effect will be a combination of the ortho,para-directing methyl group and the ortho,para-directing but deactivating fluorine atom.

Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

~11-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak is typically broad and may exchange with D₂O.

-

~7.0-7.2 ppm (m, 2H): Aromatic protons. The substitution pattern will lead to complex splitting patterns. One proton will be a doublet of doublets, and the other a multiplet.

-

~6.9 ppm (t, 1H): Aromatic proton coupled to the fluorine atom.

-

~2.9 ppm (t, 2H): Methylene protons alpha to the aromatic ring (-CH₂-Ar).

-

~2.6 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).

-

~2.3 ppm (s, 3H): Methyl protons (-CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

~178-180 ppm: Carbonyl carbon of the carboxylic acid.

-

~158-162 ppm (d, J ≈ 245 Hz): Carbon attached to the fluorine atom.

-

~130-140 ppm: Quaternary aromatic carbons.

-

~115-130 ppm: Aromatic CH carbons.

-

~35 ppm: Methylene carbon alpha to the carbonyl group.

-

~30 ppm: Methylene carbon alpha to the aromatic ring.

-

~15-20 ppm: Methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Expected Molecular Ion (M⁺): m/z = 182.19

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 137.

-

Benzylic cleavage to give a fragment corresponding to the fluoromethylbenzyl cation.

-

McLafferty rearrangement is possible, leading to characteristic fragments.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200-1300 cm⁻¹: C-O stretching and O-H bending vibrations.

-

~1000-1100 cm⁻¹: C-F stretch.

Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a synthesized batch of this compound.

Caption: A standard workflow for the purification and characterization of this compound.

Applications and Biological Significance

Phenylpropanoic acid derivatives are a well-established class of compounds in drug discovery. The introduction of fluorine into drug candidates can offer several advantages, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life in vivo.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

-

Modified Lipophilicity: The effect of fluorine on lipophilicity can be complex and is position-dependent, allowing for fine-tuning of a molecule's pharmacokinetic properties.

Given these properties, this compound is a promising building block for the synthesis of novel therapeutic agents, particularly in the areas of:

-

Anti-inflammatory Drugs: As an analogue of known NSAIDs.

-

Anticancer Agents: Phenylpropanoic acid scaffolds have been explored for their cytotoxic activity against various cancer cell lines.

-

Neurological Disorders: Modification of the phenylpropanoic acid core has led to compounds with activity in the central nervous system.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling substituted carboxylic acids should be followed. Based on data for analogous compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As research involving this compound progresses, it is anticipated that a more detailed experimental profile will become available, further elucidating its unique properties and utility.

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Fluoro-3-methylphenyl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 3-(4-Fluoro-3-methylphenyl)propanoic acid. As a valuable building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed exploration of its predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) data. Each section integrates theoretical principles with practical, field-proven insights into experimental design, data acquisition, and spectral interpretation, establishing a self-validating framework for the characterization of this and structurally related molecules.

Introduction and Molecular Structure

This compound (C₁₀H₁₁FO₂) is a carboxylic acid derivative featuring a substituted aromatic ring. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the propanoic acid side chain, creates a unique electronic and structural environment. Spectroscopic analysis is therefore essential to confirm the precise substitution pattern and verify the integrity of the aliphatic chain.

This guide will dissect the predicted spectroscopic signature of the molecule, providing researchers with the necessary framework to interpret experimental data, troubleshoot analytical challenges, and ensure the quality of their materials.

To facilitate discussion, the atoms in the molecule are systematically numbered as shown below. This numbering will be used for all NMR peak assignments.

Figure 1: Molecular structure and atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular connectivity and confirm isomeric purity.

¹H NMR Spectroscopy: A Detailed Prediction

Expertise & Experience: The choice of a deuterated solvent is critical in ¹H NMR. For carboxylic acids, solvents like deuterated chloroform (CDCl₃) are common, but the acidic proton (on the -COOH group) may exhibit a very broad signal or exchange with trace amounts of water, sometimes disappearing entirely.[1][2] Using a hydrogen-bond accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) will result in a sharper, more reliable signal for the acidic proton at a more downfield position (~12 ppm). For this guide, we will predict the spectrum in CDCl₃, which is most common for general organic analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H (Carboxylic Acid) | ~11.0 - 12.0 | Broad Singlet | - | 1H |

| H-5 | ~7.05 | Doublet of Doublets (dd) | J ≈ 8.4, 2.4 | 1H |

| H-6 | ~6.98 | Multiplet (m) | - | 1H |

| H-3 | ~6.95 | Doublet of Doublets (dd) | J ≈ 8.4, 4.8 | 1H |

| H-7 (α-CH₂) | ~2.95 | Triplet (t) | J ≈ 7.6 | 2H |

| H-8 (β-CH₂) | ~2.68 | Triplet (t) | J ≈ 7.6 | 2H |

| H-10 (CH₃) | ~2.25 | Singlet | - | 3H |

Interpretation and Causality:

-

Aromatic Region (δ 6.9-7.1 ppm): The three protons on the aromatic ring exhibit distinct signals due to their unique electronic environments. The fluorine atom strongly influences the shifts of adjacent protons. H-3 and H-5 are coupled to the fluorine nucleus, which would introduce additional splitting (this is often complex and may not be fully resolved). H-5 is expected to be slightly further downfield due to its para relationship to the electron-donating alkyl chain and ortho to the fluorine. The signals are predicted to be complex multiplets or overlapping doublet of doublets.[3][4][5]

-

Aliphatic Chain (δ 2.6-3.0 ppm): The two methylene groups (C7 and C8) form a classic triplet-triplet pattern. The H-7 protons, being adjacent to the aromatic ring (benzylic), are deshielded and appear further downfield (~2.95 ppm) compared to the H-8 protons.[6] The H-8 protons are adjacent to the electron-withdrawing carbonyl group, placing them at ~2.68 ppm. They couple with each other, resulting in two triplets with an expected coupling constant of ~7.6 Hz.

-

Methyl Group (δ 2.25 ppm): The methyl protons (H-10) are attached to the aromatic ring and are expected to appear as a sharp singlet around 2.25 ppm.

-

Carboxylic Acid Proton (δ ~11-12 ppm): This proton is highly deshielded due to its attachment to two electronegative oxygen atoms. Its signal is typically broad due to hydrogen bonding and chemical exchange.[7]

Trustworthiness: The integration values (1:1:1:2:2:3) provide a self-validating check. The ratio of aromatic to aliphatic to methyl protons should be 3:4:3, confirming the presence and integrity of all key structural components.

¹³C NMR Spectroscopy: A Detailed Prediction

Expertise & Experience: A standard proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic effects of substituents. The large electronegativity of fluorine not only shifts the carbon it is attached to (C-4) significantly downfield but also influences the shifts of the ortho and para carbons through C-F coupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-9 (C=O) | ~179.0 | Carboxylic acid carbonyl, highly deshielded.[6][8] |

| C-4 (C-F) | ~161.0 (d, ¹JCF ≈ 245 Hz) | Directly attached to F, large C-F coupling. |

| C-1 | ~137.0 (d, ⁴JCF ≈ 3 Hz) | Quaternary carbon, small coupling to F. |

| C-2 | ~132.0 (d, ³JCF ≈ 5 Hz) | Quaternary carbon, small coupling to F. |

| C-5 | ~129.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH. |

| C-6 | ~125.0 | Aromatic CH. |

| C-3 | ~116.0 (d, ²JCF ≈ 21 Hz) | Aromatic CH, large coupling to F. |

| C-8 (β-CH₂) | ~35.5 | Aliphatic carbon. |

| C-7 (α-CH₂) | ~30.0 | Aliphatic carbon. |

| C-10 (CH₃) | ~16.0 | Methyl carbon. |

Interpretation and Causality:

-

Carbonyl Carbon (C-9): The sp²-hybridized carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179.0 ppm.[8]

-

Aromatic Carbons (δ 116-161 ppm): The chemical shifts in this region are governed by the substituents. C-4, directly bonded to the highly electronegative fluorine, will show a large downfield shift and a strong one-bond coupling constant (¹JCF).[7][9] The other aromatic carbons will show smaller C-F couplings over two, three, and four bonds. The expected shifts are based on additive models for substituted benzenes.[10][11]

-

Aliphatic and Methyl Carbons (δ 16-36 ppm): The methylene carbons of the propanoic acid chain (C-7 and C-8) and the methyl carbon (C-10) appear in the upfield region, consistent with sp³-hybridized carbons.[8]

Infrared (IR) Spectroscopy

Expertise & Experience: Attenuated Total Reflectance (ATR) FTIR is a powerful technique for analyzing solid or liquid samples with minimal preparation.[12][13] It relies on an evanescent wave that penetrates a small depth into the sample, making it ideal for obtaining a high-quality spectrum of a solid powder. The resulting spectrum reveals the presence of key functional groups based on their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad |

| ~2950 | C-H stretch (Aliphatic) | Medium |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| ~1610, ~1500 | C=C stretch (Aromatic Ring) | Medium to Weak |

| ~1250 | C-O stretch | Strong |

| ~1150 | C-F stretch | Strong |

Interpretation and Causality:

-

O-H Stretch (2500-3300 cm⁻¹): The most prominent feature for a carboxylic acid is the extremely broad absorption band for the O-H stretch, which arises from extensive hydrogen bonding in the dimeric form of the acid.[14]

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl stretch is definitive for the carboxylic acid group. Its exact position can be influenced by conjugation and hydrogen bonding.[15]

-

C-H Stretches (~2950 cm⁻¹): Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methyl and methylene groups.

-

Aromatic and C-F Stretches: The aromatic C=C stretching vibrations appear in the 1500-1610 cm⁻¹ region. A strong band around 1150 cm⁻¹ is anticipated for the C-F bond stretch.[16]

Figure 2: A typical workflow for the complete spectroscopic characterization of an organic compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, minimizing fragmentation and preserving the molecular ion.[17][18] For carboxylic acids, running in negative ion mode is often advantageous, as they readily lose a proton to form the [M-H]⁻ ion. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Predicted HRMS Data

-

Molecular Formula: C₁₀H₁₁FO₂

-

Exact Mass (Monoisotopic): 182.0743

-

Predicted Ion (ESI Negative Mode): [M-H]⁻

-

Predicted m/z: 181.0665

Interpretation and Causality:

The primary goal of HRMS is to confirm the elemental composition. The experimentally observed mass of the deprotonated molecule ([M-H]⁻) should match the calculated value (181.0665) to within a very low tolerance (typically < 5 ppm). This provides definitive proof of the molecular formula.

While ESI is a soft technique, some fragmentation can occur. A potential fragmentation pathway for this molecule involves the loss of the carboxyl group (-COOH, 45 Da), which can be a diagnostic peak.[8][19][20]

Experimental Protocols

NMR Sample Preparation and Acquisition

-

Weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[21][22][23]

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer according to standard instrument protocols.

ATR-FTIR Spectroscopy

-

Ensure the diamond ATR crystal of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.[24]

-

Acquire a background spectrum of the empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.[25][26]

ESI-HRMS Analysis

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol.

-

Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in an appropriate solvent system (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode or a trace of ammonium hydroxide for negative mode).[27][28]

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Acquire the mass spectrum in the desired polarity mode (negative mode is recommended for the [M-H]⁻ ion).

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and HRMS techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and confirm the substitution pattern. IR spectroscopy offers rapid verification of the critical carboxylic acid and C-F functional groups. Finally, HRMS validates the elemental composition with high precision. This guide provides the predicted data and underlying scientific principles to serve as an authoritative reference for the analysis and quality control of this important chemical entity.

References

- 1. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

- 12. mt.com [mt.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 20. youtube.com [youtube.com]

- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scs.illinois.edu [scs.illinois.edu]

- 24. utsc.utoronto.ca [utsc.utoronto.ca]

- 25. pubs.acs.org [pubs.acs.org]

- 26. agilent.com [agilent.com]

- 27. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 28. ESI Accurate Mass | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unraveling the Enigmatic Mechanism of 3-(4-Fluoro-3-methylphenyl)propanoic Acid: A Technical Guide for Researchers

preface

In the landscape of contemporary drug discovery and development, small molecules with nuanced structural modifications often present both profound opportunities and significant challenges. 3-(4-Fluoro-3-methylphenyl)propanoic acid, a compound characterized by its fluorinated and methylated phenyl ring linked to a propanoic acid moiety, stands as one such molecule of interest. Despite its well-defined chemical structure, its precise mechanism of action at the molecular level remains largely uncharacterized in publicly available literature.

This technical guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the biological activities of this and similar compounds. Recognizing the current informational gap, this document will not present a definitive, validated mechanism of action. Instead, it will adopt a hypothesis-driven approach, leveraging established knowledge of structurally analogous phenylpropanoic acid derivatives to propose potential mechanisms and outline a comprehensive, field-proven experimental framework for their validation.

Our objective is to provide a robust intellectual and methodological scaffold that will empower researchers to systematically elucidate the biological targets and signaling pathways of this compound. By wedding theoretical postulation with rigorous experimental design, this guide aims to transform the unknown into the knowable, paving the way for potential therapeutic applications.

Hypothesized Mechanisms of Action: An Evidence-Based Postulation

Based on the extensive body of research on phenylpropanoic acid derivatives, we can infer several plausible mechanisms of action for this compound. The presence of the arylpropionic acid scaffold is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), while fluorination and methylation can modulate binding affinity and metabolic stability, potentially steering the molecule towards other targets.

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

The most direct mechanistic hypothesis is that this compound functions as a cyclooxygenase (COX) inhibitor. The propanoic acid side chain is a common feature of many NSAIDs that competitively inhibit the binding of arachidonic acid to the active site of COX-1 and COX-2, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.

Secondary Hypothesis: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Phenylpropanoic acid derivatives have also been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. These nuclear receptors are critical regulators of lipid and glucose metabolism. The introduction of a fluorine atom has been shown to enhance the transactivation activity of some phenylpropanoic acid-type PPAR pan agonists.

Exploratory Hypotheses: Novel Target Engagement

The unique substitution pattern of this compound may also direct it toward less common targets for this scaffold. These could include:

-

Antimicrobial or Anticancer Activity: Various functionalized phenylpropanoic acid derivatives have demonstrated cytotoxic effects against microbial pathogens and cancer cell lines.

-

Enzyme Inhibition: The molecule could potentially inhibit other enzymes, such as acetylcholinesterase or butyrylcholinesterase, as has been observed with some cinnamic and phenylpropionic acid derivatives.

A Framework for Experimental Validation

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. This framework is designed to be a self-validating system, where each stage of the investigation builds upon the findings of the previous one.

Tier 1: Initial Target Class Screening

The initial phase focuses on broad, cell-free and cell-based assays to determine the general class of biological activity.

Experimental Protocol: COX Inhibition Assay

-

Objective: To determine if this compound inhibits COX-1 and/or COX-2 activity.

-

Methodology:

-

Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to generate a dose-response curve.

-

Incubate purified ovine or human COX-1 and COX-2 enzymes with the compound at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

-

Include a known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

-

Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition to determine the potency and selectivity of the compound.

Experimental Protocol: PPARγ Transactivation Assay

-

Objective: To assess the ability of this compound to activate PPARγ.

-

Methodology:

-

Use a cell-based reporter gene assay. A suitable cell line (e.g., HEK293T) is co-transfected with two plasmids:

-

An expression vector for the human PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Treat the transfected cells with varying concentrations of this compound.

-

Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the reporter gene activity.

-

-

Data Analysis: Generate a dose-response curve and calculate the EC50 value to determine the potency of the compound as a PPARγ agonist.

Data Presentation: Initial Screening Results

| Assay | Endpoint | This compound | Positive Control |

| COX-1 Inhibition | IC50 (µM) | TBD | Ibuprofen: [Value] |

| COX-2 Inhibition | IC50 (µM) | TBD | Celecoxib: [Value] |

| PPARγ Transactivation | EC50 (µM) | TBD | Rosiglitazone: [Value] |

Tier 2: Elucidation of Cellular Effects and Signaling Pathways

If the initial screening assays yield positive results, the next tier of experiments will investigate the compound's effects in a more complex biological context and begin to map the downstream signaling pathways.

Experimental Workflow: Investigating Anti-Inflammatory Signaling

Caption: Workflow for assessing the anti-inflammatory effects of the compound in a cellular context.

Experimental Protocol: Downstream PPARγ Target Gene Expression

-

Objective: To confirm PPARγ activation by measuring the expression of known target genes.

-

Methodology:

-

Use a relevant cell line, such as adipocytes (e.g., 3T3-L1) or macrophages.

-

Treat the cells with an effective concentration of this compound (determined from the transactivation assay).

-

After an appropriate treatment duration, isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of PPARγ target genes (e.g., CD36, FABP4, LPL).

-

Normalize the gene expression data to a stable housekeeping gene (e.g., GAPDH or ACTB).

-

-

Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control.

Tier 3: In Vivo Model Validation

The final stage of this validation framework involves testing the most promising hypothesized mechanism of action in a relevant animal model.

Experimental Workflow: In Vivo Anti-Inflammatory Efficacy

Caption: In vivo workflow to evaluate the anti-inflammatory potential of the compound.

Concluding Remarks and Future Directions

The elucidation of the mechanism of action for a novel compound like this compound is a systematic endeavor that begins with informed hypotheses and proceeds through rigorous, multi-tiered experimental validation. This guide provides a comprehensive roadmap for such an investigation, grounded in the established pharmacology of structurally related molecules.

The proposed experimental cascades, from initial target screening to in vivo efficacy studies, are designed to be both logical and adaptable. Researchers should be prepared for unexpected findings that may necessitate a re-evaluation of the initial hypotheses and the exploration of alternative biological targets. Ultimately, the systematic application of these methodologies will illuminate the therapeutic potential of this compound and contribute to the broader understanding of the structure-activity relationships within the phenylpropanoic acid class of compounds.

A Technical Guide to the Anticipated Biological Activity of 3-(4-Fluoro-3-methylphenyl)propanoic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, 3-(4-Fluoro-3-methylphenyl)propanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from the well-established class of arylpropanoic acids to propose a logical framework for its investigation. We will delve into the probable mechanisms of action, beginning with the most likely target, the cyclooxygenase (COX) enzymes, and extending to other potential biological interactions. This guide is intended to serve as a foundational resource for researchers, offering detailed, field-proven experimental protocols to systematically characterize the bioactivity of this compound and unlock its therapeutic potential.

Introduction: Unveiling a Novel Arylpropanoic Acid Derivative

This compound is a small molecule belonging to the arylpropanoic acid class of compounds. While specific biological data for this compound is not yet publicly available, its structural similarity to a class of well-characterized therapeutic agents, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), provides a strong rationale for its investigation as a bioactive agent.[1][2] The presence of a propanoic acid moiety attached to a substituted phenyl ring is the hallmark of this class, which includes widely used drugs such as ibuprofen and naproxen.[3]

The defining characteristic of arylpropanoic acids is their ability to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][3] This guide will, therefore, focus on the probable anti-inflammatory properties of this compound, while also exploring other potential biological activities that have been attributed to this class of compounds, including anticancer and antimicrobial effects.

The Primary Hypothesis: A Cyclooxygenase Inhibitor

The most probable biological activity of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

The Cyclooxygenase Pathway: A Target for Intervention

The inhibition of COX enzymes by NSAIDs is a well-understood mechanism of action. By blocking the active site of these enzymes, arylpropanoic acids prevent the synthesis of prostaglandins, thereby reducing inflammation and its associated symptoms.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Fluoro-3-methylphenyl)propanoic Acid

Introduction

3-(4-Fluoro-3-methylphenyl)propanoic acid is a synthetic organic compound with a molecular formula of C10H11FO2 and a molecular weight of 182.19 g/mol .[1] Its structure, featuring a fluorinated and methylated phenyl ring attached to a propanoic acid moiety, suggests potential for biological activity. Propanoic acid derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, making this compound a person of interest for drug discovery programs.

This technical guide provides a comprehensive framework for the initial in vitro evaluation of this compound. As a Senior Application Scientist, the following sections are structured to provide not just protocols, but the scientific rationale behind the selection of each assay, ensuring a logical and efficient screening cascade. We will explore its potential cytotoxic, anti-inflammatory, and metabolic effects through a series of robust and validated in vitro assays.

Part 1: Foundational Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is crucial to establish the cytotoxic profile of this compound. This initial screen determines the concentration range at which the compound is non-toxic, which is essential for interpreting subsequent functional assay results.

Rationale for Cytotoxicity Screening

Cytotoxicity assays are fundamental to in vitro pharmacology.[6] They provide a direct measure of a compound's ability to induce cell death.[6] By identifying the concentration at which a compound becomes toxic, we can differentiate between a specific pharmacological effect and a general toxicological one. For this initial assessment, we will employ a multi-assay approach to gain a comprehensive understanding of the compound's impact on cell viability and membrane integrity.

Experimental Workflow: Foundational Cytotoxicity

Caption: Workflow for foundational cytotoxicity assessment.

Detailed Protocols

1. Cell Culture and Treatment:

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) and Human Hepatocellular Carcinoma (HepG2) cells are recommended as they represent common models for general cytotoxicity and liver toxicity, respectively.

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.[7]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:

-

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[8]

-

Protocol:

-

After a 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

3. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity:

-

Principle: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.

-

Protocol:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well.

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

Cytotoxicity is calculated as a percentage of the positive control (cells treated with a lysis buffer).

-

4. Caspase-Glo® 3/7 Assay for Apoptosis:

-

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[9]

-

Protocol:

-

Following treatment, add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence using a luminometer.

-

Apoptotic activity is expressed as relative luminescence units (RLU).

-

Hypothetical Data Presentation

| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) | Apoptosis (RLU) (Caspase-Glo® 3/7) |

| 0.1 | 98.5 ± 2.1 | 2.3 ± 0.5 | 105.2 ± 8.7 |

| 1 | 95.2 ± 3.4 | 4.1 ± 0.8 | 110.6 ± 9.1 |

| 10 | 88.7 ± 4.5 | 10.5 ± 1.2 | 250.3 ± 15.4 |

| 50 | 52.1 ± 5.1 | 45.8 ± 3.9 | 850.7 ± 50.2 |

| 100 | 15.3 ± 2.8 | 85.2 ± 6.7 | 1500.1 ± 98.5 |

Part 2: Investigation of Anti-Inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases.[10] The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) warrants an investigation into its anti-inflammatory properties.

Rationale for Anti-Inflammatory Screening

Our approach will focus on key cellular events in the inflammatory cascade: the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Anti-Inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocols

1. Cell Culture and Stimulation:

-

Cell Line: RAW 264.7, a murine macrophage cell line, is a standard model for studying inflammation.

-

Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) and incubate for 24 hours.

2. Griess Assay for Nitric Oxide (NO) Production:

-

Principle: This colorimetric assay measures nitrite, a stable product of NO, in the cell culture supernatant.

-

Protocol:

-

Collect 50 µL of supernatant.

-

Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.

-

Measure absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

-

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:

-

Principle: ELISA is a highly sensitive immunoassay used to quantify the levels of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.

-

Protocol:

-

Use commercially available ELISA kits for mouse TNF-α and IL-6.

-

Follow the manufacturer's protocol for coating the plate with capture antibody, adding samples and standards, adding detection antibody, and developing the colorimetric reaction.

-

Measure absorbance at the recommended wavelength and calculate cytokine concentrations based on the standard curve.

-

Hypothetical Data Presentation

| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 1.2 ± 0.2 | 15.3 ± 3.1 | 20.5 ± 4.2 |

| LPS (1 µg/mL) | 25.8 ± 2.5 | 1500.7 ± 120.3 | 2500.1 ± 210.6 |

| LPS + Compound (1 µM) | 20.1 ± 1.8 | 1250.4 ± 110.1 | 2100.8 ± 180.5 |

| LPS + Compound (10 µM) | 10.5 ± 1.1 | 750.2 ± 65.4 | 1200.3 ± 105.7 |

| LPS + Compound (50 µM) | 5.3 ± 0.6 | 350.6 ± 30.2 | 550.9 ± 50.1 |

Part 3: Assessment of Potential Effects on Cellular Metabolism

Metabolic disorders are a growing global health concern.[11] The propanoic acid structure is present in molecules that can influence metabolic pathways. Therefore, it is prudent to investigate the effect of this compound on key metabolic parameters.

Rationale for Metabolic Screening

We will focus on two fundamental aspects of cellular metabolism: mitochondrial respiration and glycolysis. The Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[12]

Experimental Workflow: Metabolic Profiling

Caption: Workflow for cellular metabolic profiling using Seahorse XF technology.

Detailed Protocols

1. Cell Culture:

-

Cell Line: Differentiated C2C12 myotubes are a relevant model for studying skeletal muscle metabolism.

-

Seeding: Seed C2C12 myoblasts in a Seahorse XF cell culture microplate and differentiate them into myotubes according to standard protocols.

2. Seahorse XF Mito Stress Test:

-

Principle: This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial inhibitors.

-

Protocol:

-

Treat the differentiated C2C12 myotubes with this compound.

-

Load the Seahorse XF cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Run the Mito Stress Test protocol on the Seahorse XF Analyzer.

-

The instrument will measure OCR in real-time before and after each injection.

-

3. Seahorse XF Glycolysis Stress Test:

-

Principle: This assay determines the key parameters of glycolytic flux by the sequential addition of glucose, oligomycin, and 2-deoxy-D-glucose (2-DG).

-

Protocol:

-

Treat the cells with the test compound in a glucose-free medium.

-

Load the Seahorse XF cartridge with glucose, oligomycin, and 2-DG.

-

Run the Glycolysis Stress Test protocol.

-

The instrument will measure ECAR in real-time.

-

Hypothetical Data Presentation

Mito Stress Test Data

| Parameter | Control | Compound (10 µM) |

| Basal Respiration (pmol/min) | 150 ± 10 | 180 ± 12 |

| ATP Production (pmol/min) | 100 ± 8 | 120 ± 9 |

| Maximal Respiration (pmol/min) | 300 ± 20 | 350 ± 25 |

| Spare Respiratory Capacity (%) | 100 ± 7 | 94 ± 6 |

Glycolysis Stress Test Data

| Parameter | Control | Compound (10 µM) |

| Glycolysis (mpH/min) | 50 ± 4 | 45 ± 3 |

| Glycolytic Capacity (mpH/min) | 80 ± 6 | 75 ± 5 |

| Glycolytic Reserve (%) | 60 ± 5 | 67 ± 4 |

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and effects on cellular metabolism, researchers can gain valuable insights into its pharmacological profile. The data generated from these studies will be instrumental in guiding future drug development efforts, including mechanism of action studies and subsequent in vivo efficacy and safety evaluations. The multi-faceted approach outlined herein ensures a comprehensive understanding of the compound's biological activities, paving the way for its potential development as a novel therapeutic agent.

References

- 1. 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pharmatest.com [pharmatest.com]

- 10. journalajrb.com [journalajrb.com]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. ncardia.com [ncardia.com]

An In-depth Technical Guide to 3-(4-Fluoro-3-methylphenyl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-(4-fluoro-3-methylphenyl)propanoic acid, its derivatives, and analogs, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the synthesis, chemical properties, biological activities, and structure-activity relationships (SAR) of this important class of molecules. The insights provided are grounded in established scientific principles and supported by peer-reviewed literature to empower your research and development endeavors.

Introduction: The Phenylpropanoic Acid Scaffold in Medicinal Chemistry

Arylpropanoic acids are a well-established and significant class of compounds in medicinal chemistry, most notably recognized for their application as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The prototypical example, ibuprofen, underscores the therapeutic potential of this structural motif. The biological activity of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade through the production of prostaglandins.[1] The discovery of two major COX isoforms, the constitutively expressed COX-1, which is involved in physiological processes, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of isoform-selective inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1]

The core structure of this compound presents a compelling scaffold for further investigation. The introduction of a fluorine atom and a methyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacokinetic profile and target engagement. This guide will explore the nuances of these substitutions and their implications for developing novel therapeutic agents.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through various established synthetic routes. A common and effective strategy involves a multi-step synthesis starting from commercially available precursors. Below is a detailed, self-validating protocol based on analogous reactions reported in the literature.

Synthetic Pathway Overview

A plausible and efficient synthetic route is outlined below. This pathway leverages well-understood reactions in organic synthesis, ensuring reproducibility and scalability.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 1-Fluoro-2-methylbenzene

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add 1-fluoro-2-methylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-methylacetophenone.

Step 2: Claisen Condensation

-

To a suspension of sodium hydride (1.5 eq) in anhydrous diethyl carbonate (excess), add a solution of 4-fluoro-3-methylacetophenone (1.0 eq) in anhydrous diethyl carbonate dropwise at room temperature.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl 2-(4-fluoro-3-methylbenzoyl)acetate.

Step 3: Decarboxylation

-

Reflux the crude ethyl 2-(4-fluoro-3-methylbenzoyl)acetate in a mixture of sulfuric acid and water for 4-6 hours.

-

Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate.

Step 4: Wolff-Kishner Reduction

-

To a solution of ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate (1.0 eq) in diethylene glycol, add hydrazine hydrate (4.0 eq) and potassium hydroxide (4.0 eq).

-

Heat the mixture to 180-200 °C for 4 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction mixture, dilute with water, and acidify with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Techniques

The synthesized compound and its intermediates should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm their identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with characteristic splitting patterns due to fluorine coupling), the methyl protons, and the two methylene groups of the propanoic acid chain. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F coupling), the methyl carbon, the methylene carbons, and the carboxylic acid carbonyl carbon. |

| ¹⁹F NMR | A singlet or a multiplet (depending on coupling with aromatic protons) confirming the presence of the fluorine atom. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the carboxylic acid, O-H stretch, C-F stretch, and aromatic C-H stretches. |

| Elemental Analysis | Confirms the elemental composition (C, H, F, O) of the synthesized compound. |

Biological Activities and Therapeutic Potential

Derivatives of this compound are primarily investigated for their anti-inflammatory properties, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. The strategic placement of the fluoro and methyl groups can influence the potency and selectivity of COX inhibition.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for arylpropanoic acids is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1]

References

An In-depth Technical Guide to the Basic Research of Dabrafenib (GSK2118436), a Selective BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the fundamental research and preclinical development of Dabrafenib (GSK2118436), a potent and selective ATP-competitive inhibitor of the BRAF kinase. While the initial query referenced CAS 881189-64-6, our investigation reveals this to be a chemical intermediate. The therapeutically relevant and extensively researched molecule is Dabrafenib, a cornerstone in the treatment of BRAF-mutant cancers. This guide will delve into the molecular characteristics, mechanism of action, preclinical evaluation, pharmacokinetic profile, and the critical challenge of acquired resistance to Dabrafenib.

Molecular Profile and Physicochemical Properties of Dabrafenib

Dabrafenib (GSK2118436) is an orally bioavailable small molecule inhibitor targeting the BRAF protein.[1] Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 1195765-45-7 (free base) |

| Molecular Formula | C23H20F3N5O2S2 |

| Molecular Weight | 519.56 g/mol [1][2] |

| IUPAC Name | N-(3-(5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide[1] |

| Solubility | Soluble in DMSO[3][4] |

For experimental use, Dabrafenib is typically supplied as a lyophilized powder and can be reconstituted in DMSO to create a stock solution.[3] For in vivo studies, specific formulations using agents like PEG300 and Tween 80 are required to ensure solubility and bioavailability.[2][4]

Mechanism of Action: Targeting the Mitogen-Activated Protein Kinase (MAPK) Pathway

The RAS/RAF/MEK/ERK, or MAPK pathway, is a critical signaling cascade that regulates cellular processes including proliferation, differentiation, and survival.[5] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase.[5][6][7] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving oncogenesis.[5]

Dabrafenib is a highly selective inhibitor of mutant BRAF kinases, particularly BRAF V600E.[2][8] It functions as an ATP-competitive inhibitor, binding to the kinase domain of the mutated BRAF protein and preventing its catalytic activity.[5][8] This inhibition leads to a rapid decrease in the phosphorylation of downstream targets MEK and ERK.[9] The ultimate cellular consequences of this pathway blockade are an initial G1 phase cell cycle arrest, followed by the induction of apoptosis and a halt in tumor cell proliferation.[2][9]

Interestingly, in cells with wild-type BRAF, Dabrafenib can paradoxically activate the MAPK pathway.[5][9] This phenomenon is thought to occur through the formation of RAF dimers and subsequent CRAF activation. This paradoxical activation is a key consideration in the clinical setting and has led to the development of combination therapies with MEK inhibitors to mitigate this effect.[5][9]

Caption: Inhibition of the MAPK pathway by Dabrafenib in BRAF V600E mutant cells.

Preclinical In Vitro and In Vivo Evaluation

In Vitro Potency and Selectivity

Dabrafenib demonstrates potent inhibitory activity against mutant BRAF kinases in cell-free assays.[2] Its selectivity for the V600E mutant over wild-type BRAF and other kinases is a key attribute.[2]

| Kinase | IC50 (nM) |

| BRAF V600E | 0.7[2] |

| BRAF (wild-type) | 3.2[3] |

| CRAF | 5.0[3][8] |

In cellular assays, Dabrafenib effectively inhibits the proliferation of melanoma cell lines harboring BRAF V600 mutations, such as A375P and Colo205.[2][6]

In Vivo Efficacy in Xenograft Models

The antitumor activity of Dabrafenib has been robustly demonstrated in preclinical xenograft models. Oral administration of Dabrafenib to immunodeficient mice bearing BRAF V600E mutant human melanoma tumors leads to significant, dose-dependent tumor growth inhibition.[2][6] In some cases, complete tumor regression has been observed at higher doses.[6] Pharmacodynamic studies in these models confirm that Dabrafenib effectively reduces the levels of phosphorylated ERK in tumor tissues, demonstrating target engagement in vivo.[4][10]

Pharmacokinetics and Metabolism

Dabrafenib exhibits favorable pharmacokinetic properties that support oral administration.[4] After oral dosing, it is well absorbed, with an absolute bioavailability of 95%.[11][12]

A notable characteristic of Dabrafenib's pharmacokinetics is its time-dependent increase in apparent clearance upon multiple dosing.[11][12] This is attributed to the induction of its own metabolism, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2C8.[11][12] Consequently, steady-state concentrations are typically reached after approximately 14 days of continuous dosing.[11][12]

The primary route of elimination for Dabrafenib is through oxidative metabolism and biliary excretion.[11][12] One of its major metabolites, hydroxy-dabrafenib, is also pharmacologically active and contributes to the overall therapeutic effect.[11][13]

Mechanisms of Acquired Resistance

Despite the impressive initial responses to Dabrafenib, the development of acquired resistance is a significant clinical challenge.[14][15] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Reactivation of the MAPK pathway is a predominant mechanism of resistance.[16][17] This can occur through several alterations, including:

-

Secondary mutations in NRAS or MEK: These mutations can bypass the need for BRAF signaling to activate the downstream pathway.[14][15]

-

BRAF amplification or alternative splicing: Increased expression of the target protein can overcome the inhibitory effects of the drug.[18]

-

Upregulation of receptor tyrosine kinases (RTKs): Activation of alternative signaling pathways, such as those mediated by PDGFRβ or IGF-1R, can reactivate the MAPK pathway or activate parallel pro-survival pathways like the PI3K/Akt pathway.[18][19]

The development of resistance has prompted the clinical investigation and approval of combination therapies, most notably the co-administration of Dabrafenib with a MEK inhibitor like Trametinib.[9] This combination approach can delay the onset of resistance by providing a more complete blockade of the MAPK pathway.[14][15]

Caption: Key mechanisms of acquired resistance to Dabrafenib.

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dabrafenib in BRAF-mutant cancer cell lines.

Materials:

-

BRAF V600E mutant cell line (e.g., A375P)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Dabrafenib stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of Dabrafenib in complete medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.01 nM). Include a vehicle control (DMSO).

-

Remove the medium from the cells and add the Dabrafenib dilutions.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Dabrafenib concentration.

-

Determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MAPK Pathway Inhibition

Objective: To assess the effect of Dabrafenib on the phosphorylation of MEK and ERK.

Materials:

-

BRAF V600E mutant cell line (e.g., A375P)

-

Dabrafenib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 2-6 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total MEK and ERK.

Caption: A typical workflow for Western blot analysis.

Conclusion

Dabrafenib has emerged as a pivotal therapeutic agent in the management of BRAF-mutant cancers, a testament to the power of targeted therapy. Its high selectivity and potent inhibition of the constitutively active MAPK pathway have translated into significant clinical benefits. However, the inevitable development of drug resistance underscores the dynamic nature of cancer biology and highlights the ongoing need for research into novel combination strategies and next-generation inhibitors. The foundational preclinical research detailed in this guide has been instrumental in elucidating the mechanism of action, defining the therapeutic potential, and anticipating the challenges associated with Dabrafenib, thereby paving the way for its successful clinical translation.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]

- 4. apexbt.com [apexbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RAF Inhibitor Dabrafenib (GSK2118436) is Active in Melanoma Brain Metastases, Multiple BRAF Genotypes and Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Combinations of BRAF, MEK, and PI3K/mTOR inhibitors overcome acquired resistance to the BRAF inhibitor GSK2118436 dabrafenib, mediated by NRAS or MEK mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 19. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-Fluoro-3-methylphenyl)propanoic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-3-methylphenyl)propanoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest within contemporary drug discovery and development pipelines. Its structural motifs, featuring a fluorinated and methylated phenyl ring coupled to a propanoic acid side chain, suggest a potential for nuanced interactions with biological targets. The physicochemical properties of such a molecule are paramount, governing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, grounded in both experimental data and predictive modeling. We will delve into the causality behind the experimental methodologies for determining these properties, offering a robust framework for researchers engaged in the evaluation of similar small molecules.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical profile is a cornerstone of modern drug development. These parameters provide the foundational data for building predictive models of a drug's behavior in vivo.

Data Summary

The key physicochemical parameters for this compound are summarized in the table below. It is critical to note that while the melting point is an experimentally determined value, the boiling point, aqueous solubility, pKa, and logP are predicted values derived from well-established computational models. This is a common necessity in early-stage drug development where the availability of substantial quantities of a new chemical entity for exhaustive experimental characterization may be limited.

| Property | Value | Method |

| Molecular Formula | C₁₀H₁₁FO₂ | - |

| Molecular Weight | 182.19 g/mol | - |

| CAS Number | 881189-64-6 | - |

| Melting Point | 64-69 °C | Experimental |

| Boiling Point | 305.2 ± 25.0 °C | Predicted |

| Aqueous Solubility | 0.85 g/L (logS = -2.33) | Predicted |

| pKa | 4.65 ± 0.10 | Predicted |

| logP | 2.5 ± 0.3 | Predicted |

Experimental and Predictive Methodologies

The determination of physicochemical properties is a precise science, relying on a suite of validated experimental techniques. In the absence of experimental data, computational prediction offers a valuable alternative.

Melting Point Determination

The melting point of a solid is a robust indicator of its purity. For a crystalline solid, a sharp melting point range is indicative of high purity, whereas impurities tend to depress and broaden the melting range.

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is the melting point of the substance.

Causality of Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution and more accurate determination of the melting point range.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Predicted)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For carboxylic acids, boiling points are significantly influenced by their ability to form strong intermolecular hydrogen bonds.

The predicted boiling point of 305.2 ± 25.0 °C is derived from Quantitative Structure-Property Relationship (QSPR) models. These models utilize the chemical structure of a molecule to predict its physical properties. The presence of the polar carboxylic acid group, capable of forming strong hydrogen-bonded dimers, is the primary contributor to this high predicted boiling point. The fluoro and methyl substituents on the phenyl ring also influence the molecule's polarity and molecular weight, which are factored into the prediction.

Should an experimental determination be required (if the compound were a liquid at accessible temperatures), the Thiele tube method is a common and effective technique.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid boils, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality of Experimental Choices:

-

Inverted Capillary Tube: This acts as a pressure indicator. The stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. The point at which the liquid re-enters the capillary signifies that the vapor pressure is equal to the external pressure.

-

Thiele Tube Design: The shape of the Thiele tube promotes convection currents in the heating oil, ensuring uniform temperature distribution.

Aqueous Solubility (Predicted)

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract.

The predicted aqueous solubility of 0.85 g/L is based on computational models that consider factors such as lipophilicity (logP), molecular size, and the presence of polar functional groups. The carboxylic acid group can engage in hydrogen bonding with water, which contributes to its solubility. However, the relatively large, nonpolar aromatic ring system limits its overall solubility in water.

This is the gold standard method for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality of Experimental Choices:

-

Excess Solid: This ensures that the resulting solution is saturated.

-

Prolonged Agitation at Constant Temperature: This is necessary to achieve thermodynamic equilibrium, providing a true measure of solubility.

-

HPLC-UV Analysis: This is a sensitive and specific method for quantifying the concentration of the dissolved compound.

Caption: Workflow for Aqueous Solubility Determination.

pKa (Predicted)